Adoxosidic acid

Description

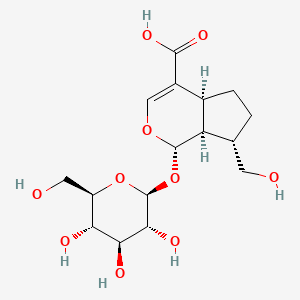

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5-7,9-13,15-21H,1-4H2,(H,22,23)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOPDXRZTFGTIW-PKUPRILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1CO)C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]([C@H]1CO)[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adoxosidic Acid and the Serotonin Transporter: A Review of Currently Available Scientific Literature

A comprehensive review of existing scientific literature reveals no direct evidence to support the role of adoxosidic acid as a serotonin transporter (SERT) enhancer. Extensive searches of scholarly databases and scientific publications did not yield any studies investigating or establishing a pharmacological activity of this compound on SERT.

The initial request for an in-depth technical guide on this topic cannot be fulfilled due to the absence of foundational research. Consequently, quantitative data for structured tables, detailed experimental protocols for citation, and established signaling pathways for visualization are not available in the current body of scientific knowledge.

This report underscores a significant gap in the understanding of this compound's potential neurological effects, particularly concerning the serotonergic system. Future research would be necessary to first establish any interaction between this compound and SERT, and then to elucidate the mechanism of action, quantify its effects, and determine any relevant signaling pathways. Without such fundamental research, a technical guide or whitepaper on this specific subject remains speculative.

The Botanical Treasury of the Himalayas: A Technical Guide to Adoxosidic Acid from Nardostachys jatamansi

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Natural Sourcing, Extraction, and Biological Significance of Adoxosidic Acid.

This whitepaper provides an in-depth technical guide on this compound, a bioactive compound with significant therapeutic potential, naturally occurring in Nardostachys jatamansi. The document outlines the botanical source, detailed methodologies for extraction and isolation, and an exploration of its mechanism of action, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction: Nardostachys jatamansi and the Emergence of this compound

Nardostachys jatamansi, a flowering plant of the Caprifoliaceae family, is native to the high-altitude regions of the Himalayas. For centuries, its rhizomes have been a cornerstone of traditional medicine systems, including Ayurveda, for treating a variety of ailments, particularly those related to neurological and digestive disorders. Modern phytochemical investigations have revealed a complex array of bioactive molecules within the plant, including iridoids, sesquiterpenes, and lignans.

Among these constituents, this compound, an iridoid glycoside, has garnered scientific interest for its potential pharmacological activities. Notably, research has identified this compound as an enhancer of the serotonin transporter (SERT), a key protein in the regulation of the neurotransmitter serotonin. This positions this compound as a promising candidate for further investigation in the context of neuropsychiatric conditions.

Natural Sources and Extraction of this compound

The primary natural source of this compound is the rhizomes of Nardostachys jatamansi. The concentration of this and other bioactive compounds can be influenced by geographical location, harvesting time, and post-harvest processing.

General Extraction Methodologies

The initial step in isolating this compound involves the preparation of a crude extract from the dried and powdered rhizomes of Nardostachys jatamansi. Common extraction techniques employed include maceration, soxhlet extraction, and ultrasound-assisted extraction (UAE). The choice of solvent is critical, with polar solvents being more effective for extracting iridoid glycosides like this compound.

A study focused on the antidepressant activities of N. jatamansi utilized a total methanol extract for their investigation.[1] Another study on the antioxidant potential of the plant prepared both petroleum ether and hydroalcoholic extracts from the roots.[2]

Table 1: Quantitative Data on Crude Extract Yield from Nardostachys jatamansi

| Plant Part | Extraction Solvent | Extraction Method | Theoretical Weight (g) | Yield (g) | % Yield | Reference |

| Roots | Petroleum Ether | Not Specified | 80 | 0.899 | 1.12 | [2] |

| Roots | Hydroalcoholic | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Rhizomes and Roots | Methanol | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocols: Isolation and Purification of this compound

While a definitive, universally adopted protocol for the isolation of this compound is not extensively detailed in publicly available literature, a general workflow can be constructed based on standard phytochemical isolation techniques for iridoid glycosides.

General Chromatographic Purification Workflow

Following the initial extraction, the crude extract is typically subjected to a series of chromatographic separations to isolate compounds of interest.

Detailed Methodological Steps (Hypothetical Protocol based on Common Practices)

-

Extraction: Macerate 1 kg of dried, powdered N. jatamansi rhizomes with 5 L of methanol at room temperature for 72 hours, with occasional agitation. Filter and concentrate the extract under reduced pressure to obtain the crude methanol extract.

-

Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Further Purification: Pool fractions containing the compound of interest and further purify using a Sephadex LH-20 column with methanol as the mobile phase to remove phenolic compounds and other impurities.

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (p-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[1]

-

Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structure of this compound has been established through such NMR analyses.[1][2][3][4][5][6]

Physicochemical Properties of this compound

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H24O11 | (Predicted) |

| Molecular Weight | 392.36 g/mol | (Predicted) |

| Appearance | White or off-white powder | (Typical for iridoid glycosides) |

| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in less polar organic solvents. | (Typical for iridoid glycosides) |

| UV λmax | ~230-240 nm | (Typical for iridoid glycosides with an enol-ether system) |

Mechanism of Action: Enhancement of Serotonin Transporter (SERT) Activity

This compound has been identified as an enhancer of the serotonin transporter (SERT). SERT is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a process that terminates serotonergic signaling. By enhancing the activity of SERT, this compound could potentially modulate serotonergic neurotransmission.

The SERT Signaling Pathway

The precise molecular mechanism by which this compound enhances SERT function is not yet fully elucidated. However, the general mechanism of SERT involves a complex conformational change driven by ion gradients.

Future Directions and Conclusion

This compound represents a compelling natural product with the potential for development into novel therapeutics, particularly in the realm of neuropsychiatry. Its activity as a SERT enhancer warrants further investigation to fully characterize its pharmacological profile, including its efficacy, safety, and precise mechanism of action. The development of standardized and optimized extraction and purification protocols will be crucial for ensuring a consistent supply of high-purity this compound for preclinical and clinical research. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic promise of this Himalayan botanical compound.

References

- 1. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Chemical structure and properties of Adoxosidic acid (C16H24O10).

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoxosidic acid, a naturally occurring iridoid glycoside with the chemical formula C16H24O10, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuroscience. Isolated from medicinal plants such as Nardostachys jatamansi, this compound has been identified as a serotonin transporter (SERT) enhancer, suggesting its potential as a novel antidepressant agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of available quantitative data, detailed experimental methodologies for its isolation and biological evaluation, and a proposed signaling pathway for its mechanism of action.

Chemical Structure and Properties

This compound is a monoterpenoid belonging to the iridoid glycoside class of compounds. Its chemical structure is characterized by a cyclopentanopyran ring system linked to a glucose molecule via a glycosidic bond.

Chemical Name: Cyclopenta[c]pyran-4-carboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-(hydroxymethyl)-, (1S,4aS,7S,7aS)-[1]

Molecular Formula: C16H24O10[1]

Molecular Weight: 376.36 g/mol [1]

CAS Number: 84375-46-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | -20°C, protect from light | [1] |

| Purity (by NMR) | ≥98.0% | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While detailed peak assignments are found in specialized publications, a general overview is provided.

1H NMR Spectroscopy: The proton NMR spectrum of this compound is consistent with its iridoid glycoside structure, showing characteristic signals for the protons of the cyclopentanopyran core, the anomeric proton of the glucose unit, and the hydroxymethyl group.

13C NMR Spectroscopy: The carbon NMR spectrum displays 16 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the acetal carbon of the glycosidic linkage, and the carbons of the glucose moiety.

Mass Spectrometry: The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation analysis can reveal the loss of the glucose moiety and other characteristic fragments of the iridoid core. One study reported the detection of this compound using UPLC-qTOF-MS, with a detected m/z of 375.1261 ([M-H]-)[2][3].

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its function as a serotonin transporter (SERT) enhancer.[4][5][6][7] This is a significant finding, as most currently available antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), act by inhibiting SERT.

SERT Enhancement

This compound has been identified as a constituent of a water-soluble fraction of Nardostachys jatamansi that exhibits SERT-enhancing activity.[4][5][6] This suggests that this compound may contribute to the antidepressant-like effects of the plant extract by increasing the reuptake of serotonin from the synaptic cleft. While this mechanism appears counterintuitive to the action of SSRIs, it represents a novel approach to modulating serotonergic neurotransmission.

Proposed Signaling Pathway

The enhancement of SERT activity by this compound is hypothesized to initiate a downstream signaling cascade that ultimately leads to an antidepressant effect. While the precise pathway has not been fully elucidated for this compound itself, a putative mechanism can be proposed based on the known pharmacology of SERT.

Caption: Proposed signaling pathway for the antidepressant-like effect of this compound.

Experimental Protocols

Isolation of this compound from Nardostachys jatamansi

The following is a general workflow for the isolation and purification of this compound based on methodologies for isolating iridoid glycosides from plant material.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered rhizomes of Nardostachys jatamansi are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol or water fraction).

-

Column Chromatography: The polar fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Serotonin Transporter (SERT) Uptake Assay

The following is a representative protocol for a cell-based SERT uptake assay to evaluate the activity of this compound. This method utilizes a fluorescent substrate that is a substrate for SERT.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

This compound

-

Fluorescent SERT substrate (e.g., ASP+)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Positive control (e.g., a known SERT enhancer or inhibitor like fluoxetine for comparison)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Methodology:

-

Cell Seeding: Seed hSERT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the assay buffer.

-

Compound Incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.

-

Substrate Addition: Add the fluorescent SERT substrate to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Measurements can be taken in kinetic mode over a period of time or as an endpoint reading after a fixed incubation time.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of SERT-mediated uptake. The effect of this compound is determined by comparing the uptake rate in the presence of the compound to the vehicle control.

Conclusion and Future Directions

This compound is a promising natural product with a unique mechanism of action as a SERT enhancer. This property distinguishes it from conventional antidepressants and opens up new avenues for the development of novel therapeutics for mood disorders. Further research is warranted to fully elucidate its detailed molecular mechanism of action, including the identification of its specific binding site on SERT and the downstream signaling pathways it modulates. Comprehensive preclinical studies are also necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The development of robust and efficient methods for its synthesis or large-scale isolation will be crucial for advancing its therapeutic potential.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Cistanche tubulosa glycosides ameliorate cognitive decline in APP/PS1 mice via modulation of gut microbiota and fatty acid metabolism: insights from multi-omics and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Adoxosidic Acid: A Potential Modulator of the Serotonin Transporter in Antidepressant Research

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Emerging research into the phytochemistry of Nardostachys jatamansi (D. Don) DC. has identified adoxosidic acid as a constituent with potential relevance to antidepressant drug discovery. This iridoid glycoside is found within a water-soluble fraction of the plant's methanol extract that has demonstrated antidepressant-like effects in preclinical models. The primary mechanism of action is hypothesized to be the enhancement of serotonin transporter (SERT) activity, a novel approach compared to traditional serotonin reuptake inhibitors. This document provides a technical overview of the existing, albeit limited, scientific data concerning this compound and the botanical extracts in which it is found. It details the reported experimental findings, outlines representative preclinical testing protocols, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, and while current antidepressant therapies, primarily centered around monoamine modulation, are effective for many, a substantial portion of patients remain treatment-resistant. This necessitates the exploration of novel mechanisms of action. The serotonin transporter (SERT) is a well-established target for antidepressants, with Selective Serotonin Reuptake Inhibitors (SSRIs) being the most prescribed class of drugs. However, recent investigations into natural compounds have revealed alternative modulatory effects on SERT. Research on extracts from Nardostachys jatamansi has indicated the presence of compounds that enhance SERT activity, presenting a new avenue for antidepressant research. This compound is one of the compounds identified within the bioactive fraction of these extracts.

Quantitative Data Summary

The primary research identifying this compound as a component of a SERT-enhancing fraction of Nardostachys jatamansi focuses on the effects of the total extract and its fractions rather than the isolated compound itself. The key quantitative data from the pivotal study by Li et al. (2021) is summarized below.

| Substance Tested | Assay | Result | Citation |

| Total Methanol Extract of N. jatamansi | SERT Activity Enhancement | EC50 = 31.63 µg/mL | [1] |

| Water-Soluble Fraction (NJFr.01) | SERT Activity | Enriched with SERT enhancing constituents | [1] |

| Other Fraction (NJFr.02) | SERT Activity | Did not show any SERT activity | [2] |

| Total Extract & NJFr.01 Fraction | Behavioral Tests (TST & OFT) | Demonstrated antidepressant effects | [1][2] |

Note: Specific quantitative data for this compound's individual effect on SERT activity or its direct antidepressant effect in behavioral models is not yet available in the public domain.

Proposed Mechanism of Action

The antidepressant effects of the Nardostachys jatamansi extract containing this compound are attributed to the enhancement of SERT activity. This is contrary to the mechanism of SSRIs, which inhibit SERT. The proposed signaling pathway suggests that this compound, along with other compounds in the extract, binds to SERT and potentiates its function, leading to an increased reuptake of serotonin from the synaptic cleft. This enhanced clearance may lead to downstream adaptive changes in serotonergic neurotransmission that ultimately produce an antidepressant effect.

Caption: Proposed mechanism of this compound as a SERT enhancer.

Experimental Protocols

While the precise, detailed protocols from the key study are not fully available, this section describes standard, representative methodologies for the key experiments cited.

In Vivo Behavioral Assays for Antidepressant Efficacy

a) Tail Suspension Test (TST)

-

Objective: To assess antidepressant-like activity in rodents. A mouse suspended by its tail will alternate between periods of struggling and immobility. Antidepressant compounds tend to increase the duration of struggling.

-

Animals: Male ICR mice are commonly used.

-

Procedure:

-

Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Administer the test compound (e.g., N. jatamansi extract) or vehicle control via the appropriate route (e.g., oral gavage) at a predetermined time before the test (e.g., 60 minutes).

-

Individually suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail. The mouse should be suspended from a hook so that it cannot touch any surfaces.

-

Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

A decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

-

b) Open Field Test (OFT)

-

Objective: To assess general locomotor activity and exploratory behavior. This test is crucial to ensure that effects observed in the TST are not due to a general increase in motor activity (a potential confounding factor).

-

Apparatus: A square arena with high walls, often equipped with infrared beams or video tracking software to monitor movement.

-

Procedure:

-

Acclimatize mice to the testing room.

-

Administer the test compound or vehicle as in the TST protocol.

-

Gently place each mouse in the center of the open field arena.

-

Record locomotor activity (e.g., total distance traveled, number of line crossings) over a specified period (e.g., 5-10 minutes).

-

A significant change in locomotor activity compared to the control group would need to be considered when interpreting TST results.

-

In Vitro Mechanistic Assay

a) SERT Activity Assay (High Content Assay - HCA)

-

Objective: To quantify the activity of the serotonin transporter in a cell-based model and determine the effect of test compounds.

-

Cell Line: A stable cell line expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

-

Procedure:

-

Plate the hSERT-expressing cells in a multi-well plate (e.g., 96-well) and culture until they form a confluent monolayer.

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with various concentrations of the test compound (e.g., N. jatamansi extract, this compound) or a known SERT inhibitor/enhancer as a control.

-

Initiate the uptake reaction by adding a fluorescent SERT substrate (e.g., ASP+).

-

Allow the uptake to proceed for a specific time at a controlled temperature.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Quantify the intracellular fluorescence using a high-content imaging system or a fluorescence plate reader.

-

An increase in fluorescence compared to the vehicle control indicates SERT enhancement. Data can be used to calculate an EC50 value (the concentration at which 50% of the maximum enhancement is observed).

-

Experimental and Analytical Workflow

The logical flow from plant material to the identification of a potential bioactive compound and its mechanism is crucial. The following diagram illustrates a typical workflow for this type of research.

Caption: A typical workflow for natural product-based drug discovery.

Conclusion and Future Directions

The identification of this compound within a SERT-enhancing fraction of Nardostachys jatamansi presents a compelling starting point for novel antidepressant research. The current data, derived primarily from studies on the total extract and its fractions, strongly suggests that this plant contains compounds with a unique mechanism of action.

Critical next steps for the research community include:

-

Isolation and Purification: Large-scale isolation of this compound to enable rigorous pharmacological testing.

-

In Vitro Profiling: Definitive testing of pure this compound in SERT activity assays to confirm its enhancing properties and determine its potency and efficacy.

-

In Vivo Efficacy: Evaluation of the antidepressant-like effects of pure this compound in established animal models of depression.

-

Mechanism Elucidation: Deeper investigation into the molecular interactions between this compound and the serotonin transporter to understand the allosteric or orthosteric nature of its enhancing effect.

While the research is in its nascent stages, this compound represents a promising lead compound that warrants further investigation. Its potential to modulate the serotonin system in a novel way could pave the path for a new generation of antidepressant therapies.

References

A Technical Guide to the Historical Discovery and Isolation of Adoxosidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery and isolation of Adoxosidic acid, an iridoid glycoside first identified from the plant Adoxa moschatellina. This document details the initial discovery, chemical properties, and the experimental protocols utilized for its extraction and characterization.

Introduction

This compound, more commonly referred to in scientific literature as Adoxoside, is a naturally occurring iridoid glycoside. Its discovery was a significant contribution to the phytochemical understanding of the Adoxaceae family. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them of considerable interest to the pharmaceutical and nutraceutical industries. This guide will focus on the foundational research that led to the characterization of this molecule.

Historical Discovery

The first report of an iridoid glycoside from Adoxa moschatellina was published in the "Journal of Japanese Botany". This initial research laid the groundwork for understanding the chemical constituents of this plant species. While the term "this compound" is not commonly used in the primary literature, the compound Adoxoside is well-documented. It is plausible that "this compound" is a synonymous term or refers to a closely related derivative.

Key Publication:

-

Title: On the iridoid glucoside of Adoxa moschatellina L.

-

Journal: Journal of Japanese Botany

-

Note: This publication is considered the primary reference for the initial discovery and characterization of Adoxoside.

Chemical Properties and Structure

Adoxoside is characterized by a core iridoid structure linked to a glucose molecule. Its chemical properties are summarized in the table below.

| Property | Data |

| IUPAC Name | methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[1] |

| Molecular Formula | C₁₇H₂₆O₁₀[1] |

| Molecular Weight | 390.38 g/mol |

| Synonyms | Adoxoside[1] |

| CAS Number | 42830-26-2 |

Experimental Protocols

The following is a generalized experimental protocol for the isolation of Adoxoside from Adoxa moschatellina, based on standard phytochemical extraction and purification techniques for iridoid glycosides.

4.1. Plant Material Collection and Preparation

-

Collection: The whole plant of Adoxa moschatellina is collected during its flowering season.

-

Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of chemical constituents.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

4.2. Extraction

-

Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional stirring.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.3. Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides, being polar, are expected to remain in the aqueous phase.

-

Column Chromatography: The aqueous extract is subjected to column chromatography over a suitable stationary phase, such as silica gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

-

Elution: The column is eluted with a gradient of solvents, typically starting with water and gradually increasing the proportion of methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing Adoxoside are pooled, concentrated, and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Visualizations

5.1. Experimental Workflow

Caption: Generalized workflow for the isolation of Adoxoside.

5.2. Potential Biological Signaling Pathway

Iridoid glycosides are known to exhibit a range of biological activities, including anti-inflammatory effects. A common pathway implicated in inflammation is the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism by which an iridoid glycoside like Adoxoside might exert anti-inflammatory effects.

Caption: Hypothetical anti-inflammatory action of Adoxoside.

References

In Silico Prediction of Adoxosidic Acid's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoxosidic acid, an iridoid glycoside with the molecular formula C16H24O10, presents a scaffold of interest for therapeutic development.[1][2][3] This technical guide outlines a comprehensive in silico workflow to identify and characterize its potential molecular targets, a critical step in elucidating its mechanism of action and accelerating drug discovery efforts. The methodologies described herein encompass a multi-pronged approach, combining ligand-based and structure-based computational techniques to generate a robust profile of putative protein interactions. This document provides detailed protocols for reverse docking, pharmacophore modeling, and machine learning-based target prediction. Furthermore, it includes standardized experimental procedures for the validation of in silico hypotheses and visualizes key workflows and hypothetical signaling pathways modulated by this compound, based on the known biological activities of iridoid glycosides.

Introduction to In Silico Target Prediction

The identification of molecular targets is a foundational step in drug discovery. Traditional experimental methods for target deconvolution can be both time-consuming and resource-intensive. In silico, or computational, approaches offer a powerful alternative to rapidly screen vast biological target space and prioritize candidates for experimental validation.[4] These methods are broadly categorized into ligand-based and structure-based approaches.

-

Ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities. These techniques, such as pharmacophore modeling and chemical similarity searching, are particularly useful when the three-dimensional structure of the target is unknown.

-

Structure-based methods , like reverse docking, require the 3D structure of potential protein targets. In this "target-fishing" approach, a single ligand of interest is docked against a library of protein structures to identify those with the highest binding affinity.

This guide will detail a workflow that strategically integrates these approaches to build a comprehensive target profile for this compound.

A Hypothetical In Silico Workflow for this compound

The following workflow presents a logical progression for the in silico prediction of this compound's molecular targets.

References

An In-Depth Technical Guide to the Pharmacokinetics of Adoxosidic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available literature does not contain specific pharmacokinetic data for Adoxosidic acid. This guide, therefore, presents a comprehensive and proposed framework of experimental protocols and methodologies that could be employed to elucidate the pharmacokinetic profile of this compound. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is an iridoid glycoside that has been isolated from medicinal plants such as Nardostachys jatamansi and Cistanche tubulosa.[1][2] It is noted for its potential as a serotonin transporter (SERT) enhancer, suggesting its prospective application in antidepressant research.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a potential therapeutic agent. This document outlines a proposed strategy for the comprehensive pharmacokinetic evaluation of this compound.

Proposed Preclinical Pharmacokinetic Studies

A tiered approach is recommended, starting with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in animal models.

2.1. In Vitro Studies

-

Metabolic Stability: To assess the intrinsic clearance of this compound, incubation with liver microsomes or hepatocytes from relevant species (e.g., rat, mouse, human) is proposed.

-

CYP450 Inhibition/Induction: To evaluate the potential for drug-drug interactions, this compound should be screened against major cytochrome P450 isoforms.

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods can be employed to determine the extent of binding to plasma proteins, which influences the unbound, pharmacologically active fraction of the compound.

-

Permeability: Caco-2 cell permeability assays can be utilized to predict the oral absorption of this compound.

2.2. In Vivo Studies

-

Animal Models: Initial studies are proposed to be conducted in rodent models (e.g., Sprague-Dawley rats) to determine the basic pharmacokinetic parameters.

-

Dosing and Sample Collection: Intravenous (IV) and oral (PO) administration of this compound would be performed to assess absolute bioavailability. Blood samples would be collected at predetermined time points, and plasma would be harvested for analysis. Urine and feces would also be collected to investigate excretion pathways.

Proposed Experimental Protocols

3.1. In Vivo Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing:

-

Intravenous (IV) group: this compound (e.g., 2 mg/kg) administered as a bolus injection via the tail vein.

-

Oral (PO) group: this compound (e.g., 10 mg/kg) administered by oral gavage.

-

-

Blood Sampling: Approximately 0.2 mL of blood to be collected from the jugular vein at 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

-

Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be developed for the quantification of this compound in plasma.

3.2. Metabolic Stability in Liver Microsomes

-

Incubation: this compound (e.g., 1 µM) to be incubated with rat liver microsomes (e.g., 0.5 mg/mL) in the presence of NADPH at 37°C.

-

Sampling: Aliquots to be removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction quenched with a suitable organic solvent.

-

Analysis: The concentration of this compound to be determined by HPLC-MS/MS to calculate the in vitro half-life and intrinsic clearance.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 350 |

| Tmax (h) | 0.083 | 1.0 |

| AUC0-t (ng·h/mL) | 2500 | 1750 |

| AUC0-inf (ng·h/mL) | 2600 | 1800 |

| t1/2 (h) | 3.5 | 4.0 |

| CL (L/h/kg) | 0.77 | - |

| Vd (L/kg) | 3.8 | - |

| F (%) | - | 13.8 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Hypothetical In Vitro Metabolic Stability of this compound

| System | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg) |

| Rat Liver Microsomes | 45 | 15.4 |

| Human Liver Microsomes | 60 | 11.6 |

Visualizations

5.1. Proposed Experimental Workflow

Caption: Proposed workflow for pharmacokinetic characterization.

5.2. Hypothetical Signaling Pathway

Given its potential as a SERT enhancer, a simplified hypothetical signaling pathway is presented below.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

While specific pharmacokinetic data for this compound are not yet available, this guide provides a robust framework for its evaluation. The proposed in vitro and in vivo studies, if conducted, would furnish the necessary data to understand the ADME properties of this compound, which is a prerequisite for its further development as a potential therapeutic agent. The methodologies and workflows presented herein are aligned with industry standards for preclinical drug development.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Adoxosidic Acid and the Broader Class of Iridoid Glycosides

Disclaimer: Direct toxicological data for adoxosidic acid is not available in the public domain. This guide provides a comprehensive overview of the safety and toxicity profile of the broader chemical class to which this compound likely belongs: iridoid glycosides. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is based on related compounds and not this compound itself.

Introduction to this compound and Iridoid Glycosides

This compound, identified in PubChem with Chemical Identifier (CID) 13892717 and molecular formula C16H24O10, is a member of the iridoid glycoside family. Iridoids are a large class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known for a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4][5] Despite their therapeutic potential, a thorough evaluation of their safety and toxicity is crucial for any drug development program.

Quantitative Toxicity Data for Iridoid Glycoside Extracts

While specific data for this compound is lacking, studies on extracts rich in iridoid glycosides provide valuable insights into the potential toxicity of this chemical class. The following tables summarize the key quantitative findings from acute and sub-chronic toxicity studies.

Table 1: Acute Toxicity of Iridoid Glycoside Extracts

| Extract/Compound | Test Animal | Route of Administration | Dose | Observations | Reference |

| Iridoid glycosides extract of Lamiophlomis rotata (IGLR) | Sprague-Dawley rats | Oral | Up to 16 g/kg | Slight diarrhea; decreased Red Blood Cells (RBC); increased Mean Corpuscular Hemoglobin (MCH) and Reticulocytes (Ret) at 16 g/kg. | [6][7] |

| Iridoid-rich fraction from Valeriana jatamansi (IRFV) | Mice | Oral | 3,200 mg/kg | Maximum tolerated dose. No significant difference in body weight compared to control. | [8] |

Table 2: Sub-chronic Toxicity of Iridoid Glycoside Extracts

| Extract/Compound | Test Animal | Route of Administration | Dose Levels | Duration | Key Findings | Reference |

| Iridoid glycosides extract of Lamiophlomis rotata (IGLR) | Sprague-Dawley rats | Oral | 0.40 and 1.00 g/kg | Not specified | Unscheduled deaths (1 rat at 0.40 g/kg, 3 rats at 1.00 g/kg). Slight diarrhea at 1.00 g/kg. Hemolytic anemia (decreased RBC and Hemoglobin (HGB); increased Ret, Mean Corpuscular Volume (MCV), MCH, and Total Bilirubin (TBIL)). Decreased Alanine Aminotransferase (ALT) and Creatinine (Crea). Increased rubricytes and normoblasts in bone marrow. | [6][7] |

| Iridoid-rich fraction from Valeriana jatamansi (IRFV) | Rats | Oral | 240, 960, and 1,200 mg/kg/day | 3 months | No-Observed-Adverse-Effect Level (NOAEL) was 1,200 mg/kg/day. No mortality or adverse effects on general behavior, hematology, or blood biochemistry. | [8] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above, providing a framework for designing future toxicological studies on this compound or other iridoid glycosides.

3.1. Acute Oral Toxicity Study of IGLR in Rats

-

Test Animals: Sprague-Dawley rats.

-

Methodology: The study followed a specific protocol where rats were administered IGLR orally at different doses.

-

Observations: Post-administration, the animals were observed for signs of toxicity, including diarrhea. Hematological parameters were analyzed.

-

Key Parameters Measured: Red Blood Cell (RBC) count, Mean Corpuscular Hemoglobin (MCH), and Reticulocyte (Ret) count.

3.2. Sub-chronic Oral Toxicity Study of IGLR in Rats

-

Test Animals: Sprague-Dawley rats.

-

Methodology: IGLR was administered orally at doses of 0.40 g/kg and 1.00 g/kg.

-

Observations: The study monitored for unscheduled deaths and clinical signs such as diarrhea.

-

Key Parameters Measured:

-

Hematology: RBC, Hemoglobin (HGB), Reticulocytes (Ret), Mean Corpuscular Volume (MCV), MCH.

-

Clinical Chemistry: Alanine Aminotransferase (ALT), Creatinine (Crea), Total Bilirubin (TBIL).

-

Bone Marrow: Percentage of rubricytes and normoblasts.

-

3.3. Acute and Sub-chronic Toxicity of IRFV in Rodents

-

Test Animals: Mice (acute) and rats (sub-chronic).

-

Acute Toxicity Methodology: A single oral dose of 3,200 mg/kg of IRFV was administered to mice. The animals were observed for 14 days for mortality, body weight changes, and any toxic reactions.[8]

-

Sub-chronic Toxicity Methodology: Rats were administered IRFV orally at doses of 240, 960, and 1,200 mg/kg/day for 3 months.[8]

-

Observations: General behavior, body weight, and food consumption were recorded weekly. Hematological and blood biochemical parameters, as well as organ coefficients and histopathology, were assessed at 1.5 and 3 months. A recovery period of 2 weeks was included to observe for reversible or delayed toxicity.[8]

Visualizations: Workflows and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate a general workflow for toxicity testing and a conceptual representation of a potential toxicity pathway observed with some iridoid glycosides.

Caption: Generalized workflow for acute and sub-chronic toxicity testing of a novel compound.

Caption: Conceptual pathway of iridoid glycoside-induced hemolytic anemia.

Discussion and Future Directions

The available data suggests that the toxicity of iridoid glycosides can vary significantly. While some extracts, like IRFV, appear to be safe at high doses, others, such as IGLR, have shown dose-dependent toxicity, including hemolytic anemia and diarrhea in rats.[6][7][8] The literature also contains reports of certain iridoid glycosides being non-toxic.[9] This variability underscores the importance of evaluating each iridoid glycoside, including this compound, on a case-by-case basis.

For this compound, the following steps are recommended for a comprehensive safety and toxicity assessment:

-

In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities based on the chemical structure of this compound.

-

In Vitro Cytotoxicity: Assess the cytotoxic potential of this compound in various cell lines.

-

Genotoxicity Assays: Conduct a battery of genotoxicity tests, such as the Ames test, to evaluate the mutagenic potential.

-

In Vivo Acute and Sub-chronic Toxicity Studies: Perform studies in rodents, following established protocols similar to those described above, to determine the LD50, MTD, and NOAEL, and to identify any target organs of toxicity.

-

Mechanism of Action Studies: If any toxicity is observed, further studies should be conducted to elucidate the underlying molecular mechanisms.

References

- 1. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review of Iridoid Glycosides Content and Their Biological Properties from Genus Citharexylum [ejchem.journals.ekb.eg]

- 6. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Evaluation of safety of iridoids rich fraction from Valeriana jatamansi Jones: Acute and sub-chronic toxicity study in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Protocol for the extraction and purification of Adoxosidic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoxosidic acid is a naturally occurring iridoid glycoside that has garnered interest within the scientific community. It is recognized as a serotonin reuptake transporter (SERT) enhancer, suggesting its potential in antidepressant research.[1][2] This compound has been successfully isolated from medicinal plants such as Nardostachys jatamansi and Cistanche tubulosa.[2][3] Structurally, this compound is a cyclopenta[c]pyran-4-carboxylic acid derivative with the molecular formula C16H24O10 and a molecular weight of 376.36 g/mol .[3][4] Its acidic nature and glycosidic linkage are key chemical features that inform the design of effective extraction and purification protocols.

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from plant material, specifically targeting researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Physicochemical Properties and Chromatographic Parameters

A summary of the key physicochemical properties of this compound and typical parameters for its purification are presented in the table below. This information is crucial for the planning and execution of the extraction and purification workflow.

| Property/Parameter | Value/Condition | Reference/Notes |

| Molecular Formula | C16H24O10 | [4] |

| Molecular Weight | 376.36 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water, methanol, ethanol, DMSO, pyridine | [1][3] |

| Storage Conditions | -20°C, protected from light | [4] |

| Extraction Solvent | 95% Ethanol | Based on general protocols for N. jatamansi[5] |

| Stationary Phase (Column Chromatography) | Silica Gel (200-300 mesh) | Standard for natural product purification |

| Mobile Phase (Column Chromatography) | Chloroform-Methanol gradient | A common solvent system for iridoid glycosides |

| Stationary Phase (Preparative HPLC) | C18 (Reversed-Phase) | Effective for purifying polar compounds |

| Mobile Phase (Preparative HPLC) | Methanol-Water with 0.1% Formic Acid (gradient) | Provides good resolution for acidic compounds |

| Purity (Typical) | ≥98.0% (by NMR) | [4] |

Experimental Protocols

This section details the methodologies for the extraction of a crude extract from plant material and the subsequent purification of this compound.

I. Preparation of Crude Plant Extract

This protocol is based on established methods for extracting phytochemicals from Nardostachys jatamansi.[5]

1. Plant Material Preparation:

- Obtain dried rhizomes of Nardostachys jatamansi.

- Grind the rhizomes into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.

2. Maceration Extraction:

- Weigh 500 g of the powdered plant material and place it in a large glass container with a lid.

- Add 5 L of 95% ethanol to the container, ensuring the entire powder is submerged.

- Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

- After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

- Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

- Combine the filtrates from all three extractions.

3. Solvent Evaporation:

- Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C.

- Continue evaporation until a thick, viscous crude extract is obtained.

- Dry the crude extract further in a vacuum oven to remove any residual solvent.

- Weigh the final dried crude extract and store it at 4°C until further processing.

II. Purification of this compound

The purification process involves liquid-liquid partitioning followed by two stages of chromatography.

1. Liquid-Liquid Partitioning:

- Dissolve 10 g of the crude extract in 200 mL of distilled water.

- Transfer the aqueous solution to a 500 mL separatory funnel.

- Perform sequential partitioning with n-hexane (3 x 150 mL) to remove nonpolar compounds like fats and sterols. Discard the n-hexane fractions.

- Next, partition the aqueous layer with ethyl acetate (3 x 150 mL). This step will separate compounds of intermediate polarity. Collect and save the ethyl acetate fraction for other potential compounds.

- The aqueous fraction, which is expected to contain the polar this compound, is retained for the next step.

2. Silica Gel Column Chromatography:

- Concentrate the aqueous fraction under reduced pressure to a volume of approximately 50 mL.

- Prepare a silica gel (200-300 mesh) column in a glass column (e.g., 5 cm diameter, 60 cm length) using a chloroform slurry.

- Adsorb the concentrated aqueous extract onto a small amount of silica gel and load it onto the top of the prepared column.

- Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 95:5, 90:10, 80:20, 50:50 v/v chloroform-methanol).

- Collect fractions of 20-25 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

- Combine fractions that show a prominent spot corresponding to the expected polarity of this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

- Concentrate the combined fractions from the column chromatography step to dryness.

- Dissolve the residue in a minimal amount of the HPLC mobile phase.

- Purify the enriched fraction using a preparative HPLC system equipped with a C18 reversed-phase column.

- Elute with a gradient of methanol and water (both containing 0.1% formic acid to improve peak shape for the acidic compound), for example, starting from 10% methanol and increasing to 70% methanol over 40 minutes.

- Monitor the elution profile with a UV detector (e.g., at 210 nm).

- Collect the peak corresponding to this compound.

- Evaporate the solvent from the collected fraction to obtain pure this compound.

- Confirm the identity and purity of the final compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Placeholder)

As the user requested a signaling pathway diagram and this compound is noted as a SERT enhancer, a simplified diagram illustrating the serotonin transporter's role is provided below for context.

Caption: Simplified diagram of a synapse showing the action of SERT.

References

- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:84375-46-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Adoxosidic Acid using High-Performance Liquid Chromatography

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Adoxosidic acid, a significant iridoid glycoside found in various medicinal plants. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a standardized method for the quantification of this compound in plant extracts and other matrices.

Introduction

This compound is a naturally occurring iridoid glycoside that has garnered interest for its potential therapeutic properties. As research into its pharmacological activities progresses, the need for a validated analytical method for its accurate quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals. This document provides a detailed protocol for an HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

-

Column: Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm (or equivalent)

-

Software: OpenLab CDS ChemStation Edition or equivalent

-

Analytical Balance: Mettler Toledo MS-TS or equivalent

-

pH Meter: Orion Star™ A211 or equivalent

-

Syringe Filters: 0.45 µm PTFE

-

Vials: 2 mL amber glass autosampler vials with PTFE septa

Reagents and Standards

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Milli-Q® or equivalent)

-

Formic acid (LC-MS grade)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-30% B (0-15 min), 30-90% B (15-20 min), 90% B (20-25 min), 90-10% B (25-27 min), 10% B (27-30 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 235 nm |

| Run Time | 30 minutes |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from dried plant material)

-

Grinding: Grind the dried plant material to a fine powder (approximately 40 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube. Add 25 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath at 40 °C.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant. Repeat the extraction process on the residue twice more, combining the supernatants.

-

Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 50 °C.

-

Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial.

Method Validation Summary

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Linear Range | 1 - 100 µg/mL |

| LOD | 0.2 µg/mL |

| LOQ | 0.7 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery) | 98.5% - 101.2% |

Results and Discussion

The HPLC method provided a well-resolved peak for this compound with a retention time of approximately 12.5 minutes. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL. The low LOD and LOQ values indicate the high sensitivity of the method. The precision and accuracy results are within the acceptable limits for analytical methods.

Conclusion

The developed HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in plant extracts. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.

Visualizations

Caption: Experimental workflow from sample preparation to HPLC analysis.

Caption: HPLC mobile phase gradient profile.

Application Note: Quantitative Analysis of Adoxosidic Acid in Pre-clinical Samples using LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Adoxosidic acid in rat plasma. This compound is an investigational iridoid glycoside with potential anti-inflammatory properties. The protocol outlined below provides a reliable workflow for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for pharmacokinetic and pharmacodynamic studies in a pre-clinical drug development setting. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound is a novel natural product derivative under investigation for its potential therapeutic effects. Early-stage drug development necessitates the establishment of a validated bioanalytical method to accurately measure drug concentrations in biological matrices. This allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive protocol for the analysis of this compound using a triple quadrupole mass spectrometer, a standard instrument in modern bioanalytical laboratories.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method was developed for the efficient extraction of this compound from rat plasma, minimizing matrix effects and improving signal-to-noise ratios.

Materials:

-

Rat plasma (K2-EDTA)

-

This compound certified reference standard

-

Internal Standard (IS): Geniposidic acid

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Oasis HLB 1cc (30 mg) SPE cartridges

Procedure:

-

Sample Pre-treatment: Thaw plasma samples on ice. Spike 100 µL of plasma with 10 µL of Internal Standard working solution (500 ng/mL Geniposidic acid). Vortex for 10 seconds.

-

Dilution: Add 400 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute this compound and the IS with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation was performed on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in negative ion mode.

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B in 0.1 min; re-equilibrate for 1.9 min |

| MS System | SCIEX Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | -4500 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the table below.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |

| This compound | 3.85 | 389.1 | 161.1 | 0.25 | 1.0 | >0.998 |

| Geniposidic acid (IS) | 3.52 | 373.1 | 211.1 | - | - | - |

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

Caption: LC-MS/MS workflow for this compound analysis.

Hypothetical Fragmentation Pathway of this compound

A proposed fragmentation pathway for this compound ([M-H]⁻ at m/z 389.1) is shown below. The primary fragmentation event observed is the cleavage of the glycosidic bond, resulting in the characteristic aglycone fragment ion at m/z 161.1, which is used for quantification.

Caption: Proposed MS/MS fragmentation of this compound.

Role of LC-MS in Drug Development

LC-MS analysis is a cornerstone of the drug development pipeline, providing critical data from initial discovery through to clinical trials. The diagram below illustrates the logical relationship of bioanalysis within this process.

Application Notes and Protocols for Determining the Efficacy of Adoxosidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoxosidic acid is a novel natural compound with purported anti-inflammatory and anti-cancer properties. To substantiate these claims and elucidate its mechanism of action, a series of robust in vitro assays are required. These application notes provide a comprehensive guide to evaluating the efficacy of this compound, focusing on its cytotoxic effects on cancer cells and its anti-inflammatory activity in relevant cell models. The following protocols are designed to be detailed and reproducible, enabling researchers to generate reliable and comparable data.

Cytotoxicity Assessment of this compound

A fundamental first step in evaluating a potential anti-cancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The resulting formazan is solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 98.2 ± 3.9 | 95.7 ± 4.2 | 90.1 ± 5.3 |

| 5 | 85.1 ± 5.2 | 75.3 ± 4.7 | 60.5 ± 4.9 |

| 10 | 60.7 ± 4.1 | 45.2 ± 3.8 | 30.8 ± 3.5 |

| 25 | 35.4 ± 3.5 | 20.1 ± 2.9 | 15.2 ± 2.1 |

| 50 | 15.8 ± 2.8 | 8.9 ± 1.7 | 5.4 ± 1.2 |

Data are presented as mean ± SD from three independent experiments.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Activity of this compound

Chronic inflammation is implicated in the development and progression of various diseases, including cancer. The following assays aim to determine the anti-inflammatory potential of this compound by measuring its effect on key inflammatory mediators and signaling pathways.

Measurement of Nitric Oxide (NO) Production

Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS). The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

Experimental Protocol: Griess Assay for Nitrite Determination

Materials:

-

This compound stock solution

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.

-

-

Griess Reaction:

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Data Presentation: Effect of this compound on NO Production

| Treatment | Nitrite Concentration (µM) |

| Control | 1.2 ± 0.3 |

| LPS (1 µg/mL) | 25.8 ± 2.1 |

| LPS + this compound (1 µM) | 22.5 ± 1.9 |

| LPS + this compound (5 µM) | 15.3 ± 1.5 |

| LPS + this compound (10 µM) | 8.7 ± 1.1 |

| LPS + this compound (25 µM) | 4.1 ± 0.8 |

Data are presented as mean ± SD from three independent experiments.

Investigation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[1] Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][3] Western blotting can be used to assess the effect of this compound on this pathway.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Materials:

-

This compound

-

RAW 264.7 cells

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Conclusion